molecular formula C11H6BrF3O B13925296 1-Bromo-8-(trifluoromethoxy)naphthalene

1-Bromo-8-(trifluoromethoxy)naphthalene

Cat. No.: B13925296
M. Wt: 291.06 g/mol
InChI Key: JIXFXUINYHDHDG-UHFFFAOYSA-N
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Description

1-Bromo-8-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a naphthalene ring

Preparation Methods

The synthesis of 1-Bromo-8-(trifluoromethoxy)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-Bromo-8-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-8-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-8-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The trifluoromethoxy group can also participate in various electronic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

1-Bromo-8-(trifluoromethoxy)naphthalene can be compared with other bromonaphthalene derivatives, such as 1-Bromonaphthalene and 2-Bromonaphthalene . While these compounds share similar structural features, the presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain reactions. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H6BrF3O

Molecular Weight

291.06 g/mol

IUPAC Name

1-bromo-8-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6BrF3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)16-11(13,14)15/h1-6H

InChI Key

JIXFXUINYHDHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)C(=CC=C2)Br

Origin of Product

United States

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